molecular formula C16H14N4O6S B12802287 N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide CAS No. 60515-87-9

N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide

Cat. No.: B12802287
CAS No.: 60515-87-9
M. Wt: 390.4 g/mol
InChI Key: SPMLTIHHULBLMM-UHFFFAOYSA-N
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Description

N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both sulfonyl and imidazolidinecarboxamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide typically involves multiple steps. One common approach includes:

    Nitration: The initial step involves the nitration of a suitable aromatic precursor to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Sulfonylation: The amine group is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Cyclization: Finally, the imidazolidine ring is formed through a cyclization reaction involving the amine and a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy(oxido)amino group can be oxidized to form different oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce various amines.

Scientific Research Applications

N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity. The imidazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((4-Nitrophenyl)sulfonyl)phenyl)formamide
  • N-(4-((4-Bromophenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide

Uniqueness

N-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)-2-oxo-1-imidazolidinecarboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

60515-87-9

Molecular Formula

C16H14N4O6S

Molecular Weight

390.4 g/mol

IUPAC Name

N-[4-(4-nitrophenyl)sulfonylphenyl]-2-oxoimidazolidine-1-carboxamide

InChI

InChI=1S/C16H14N4O6S/c21-15-17-9-10-19(15)16(22)18-11-1-5-13(6-2-11)27(25,26)14-7-3-12(4-8-14)20(23)24/h1-8H,9-10H2,(H,17,21)(H,18,22)

InChI Key

SPMLTIHHULBLMM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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